molecular formula C30H25Cl2F2N9O10S B12369293 Antiproliferative agent-45

Antiproliferative agent-45

Cat. No.: B12369293
M. Wt: 812.5 g/mol
InChI Key: OLEIWIUFIMEEIA-BCFCWJPRSA-N
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Description

Antiproliferative agent-45 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the development of treatments for various types of cancer, as they can effectively slow down or halt the growth of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-45 typically involves a series of chemical reactions that result in the formation of the desired compound. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-45 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Antiproliferative agent-45 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other proliferative diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Antiproliferative agent-45 can be compared with other similar compounds, such as bis-isatin Schiff bases and bis-spiroisatino β-lactams . These compounds also exhibit antiproliferative activity and are used in cancer research. this compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of selectivity and efficacy.

List of Similar Compounds

Properties

Molecular Formula

C30H25Cl2F2N9O10S

Molecular Weight

812.5 g/mol

IUPAC Name

[4-[[(2S)-2-[(2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carbonyl)amino]-3-(2-nitroimidazol-1-yl)propanoyl]amino]phenyl]methyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C30H25Cl2F2N9O10S/c31-20-21-18(54-23(20)32)9-15(37-21)24(46)38-16(10-41-8-6-35-27(41)43(50)51)25(47)36-14-3-1-13(2-4-14)12-52-29(49)40-19-5-7-42(28(48)39-19)26-30(33,34)22(45)17(11-44)53-26/h1-9,16-17,22,26,37,44-45H,10-12H2,(H,36,47)(H,38,46)(H,39,40,48,49)/t16-,17+,22+,26+/m0/s1

InChI Key

OLEIWIUFIMEEIA-BCFCWJPRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)NC(=O)[C@H](CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F)NC(=O)C(CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl

Origin of Product

United States

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